molecular formula C23H17N3O2S B4173616 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone

2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone

Cat. No.: B4173616
M. Wt: 399.5 g/mol
InChI Key: CAOKHYYQAMADFE-UHFFFAOYSA-N
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Description

2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzimidazoquinazoline core, which is known for its potential biological activities.

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-28-16-8-6-7-15(13-16)21(27)14-29-23-25-18-10-3-2-9-17(18)22-24-19-11-4-5-12-20(19)26(22)23/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOKHYYQAMADFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazoquinazoline core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization.

    Thioether formation:

    Attachment of the ethanone group: This step involves the reaction of the thioether intermediate with 3-methoxyphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler hydrocarbon derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with a benzimidazoquinazoline core can interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Quinazoline derivatives: Often used in the development of anticancer agents.

    Thioether-containing compounds: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone

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